8-Bromo-3-methoxypyrido[2,3-b]pyrazine
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Overview
Description
8-Bromo-3-methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methoxypyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and arylboronic acids . The reaction is conducted in the presence of Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using potassium carbonate as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura cross-coupling reaction is a widely used method in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methoxypyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form aryl-substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Commonly used in Suzuki–Miyaura reactions.
Potassium Carbonate: Used as a base in coupling reactions.
Major Products Formed
The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
8-Bromo-3-methoxypyrido[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 8-Bromo-3-methoxypyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-b]pyrazine: Another member of the pyrido[2,3-b]pyrazine family with similar biological activities.
Quinoxaline: A related compound with applications in pharmaceuticals and materials science.
Uniqueness
8-Bromo-3-methoxypyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents make it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
8-bromo-3-methoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-6-4-11-7-5(9)2-3-10-8(7)12-6/h2-4H,1H3 |
InChI Key |
BOPJBJNSYUTUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=CC(=C2N=C1)Br |
Origin of Product |
United States |
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